molecular formula C12H13ClFNO4S B7557062 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

Cat. No. B7557062
M. Wt: 321.75 g/mol
InChI Key: WSQWHJFCFCJVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CFM-2, is a chemical compound that has been studied for its potential use as a therapeutic agent. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic properties.

Mechanism of Action

2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of inflammatory diseases. 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has several advantages for lab experiments. It has high purity and stability, making it easy to handle and store. It also has a well-defined mechanism of action, which allows for precise experimentation. However, 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One potential direction is the development of new formulations of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid that improve its solubility and bioavailability, thereby increasing its efficacy in vivo. Another potential direction is the study of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anti-cancer effects. Additionally, the study of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in animal models of inflammatory diseases and cancer can provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves several steps, including the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with cyclopropylmethylamine to form an intermediate, which is then reacted with glycine to produce 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. This synthesis method has been optimized to produce high yields of 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid with high purity.

Scientific Research Applications

2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[(3-chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO4S/c13-9-2-1-3-10(12(9)14)20(18,19)15(7-11(16)17)6-8-4-5-8/h1-3,8H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQWHJFCFCJVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC(=O)O)S(=O)(=O)C2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloro-2-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

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